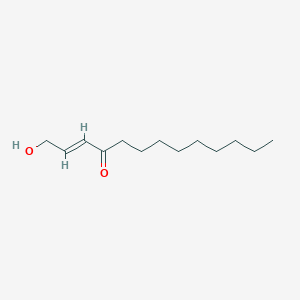

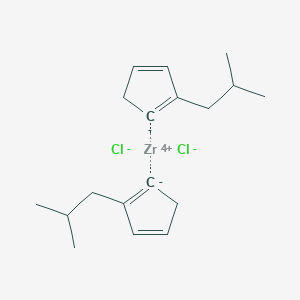

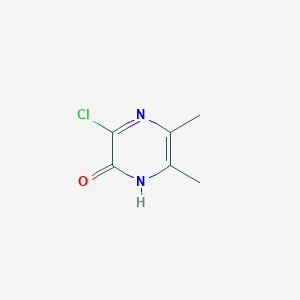

2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methylpropyl)cyclopenta-1,3-diene; zirconium(4+); dichloride, also known as Cp*ZrCl2, is a widely used organometallic compound in organic synthesis. It is a transition metal catalyst that has been used in various reactions, including olefin polymerization, hydrosilylation, and cross-coupling reactions.

Mechanism Of Action

The mechanism of action of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 in olefin polymerization involves the coordination of the olefin to the zirconium center, followed by insertion of the olefin into the zirconium-carbon bond. This process leads to the formation of a new zirconium-carbon bond and the release of a polymer chain. The mechanism of action in hydrosilylation reactions involves the coordination of the silicon-hydrogen bond to the zirconium center, followed by the addition of the unsaturated organic compound to the silicon. The mechanism of action in cross-coupling reactions involves the coordination of the organohalide to the zirconium center, followed by the transmetalation of the organohalide to a palladium or tin center.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2. However, it has been reported that exposure to the compound can cause skin and eye irritation. Therefore, proper safety precautions should be taken when handling 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 is its high catalytic activity, which makes it a valuable tool in organic synthesis. Additionally, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 is stable and can be stored for long periods of time without degradation. However, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has some limitations, including its sensitivity to air and moisture, which can lead to decomposition. Therefore, it should be handled under inert conditions.

Future Directions

There are several future directions for the use of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 in organic synthesis. One potential application is in the development of new catalysts for olefin polymerization, which could lead to the synthesis of new materials with unique properties. Another potential application is in the synthesis of new pharmaceuticals, as 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has been shown to be effective in cross-coupling reactions with a variety of functional groups. Additionally, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 could be used in the development of new catalysts for the conversion of biomass to fuels and chemicals.

Conclusion:

In conclusion, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 is a versatile organometallic compound that has been widely used in organic synthesis. It is a highly active catalyst that has been employed in various reactions, including olefin polymerization, hydrosilylation, and cross-coupling reactions. Although there is limited information on the biochemical and physiological effects of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2, it is important to handle it with proper safety precautions. Overall, the future directions for the use of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 are promising, and it is likely to continue to play an important role in organic synthesis.

Synthesis Methods

2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 can be synthesized by reacting zirconium tetrachloride with cyclopentadiene in the presence of aluminum trichloride. The reaction produces a dark brown solid, which is then purified by recrystallization. The resulting compound is a yellow-orange crystalline solid that is soluble in organic solvents.

Scientific Research Applications

2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has been extensively used in organic synthesis, particularly in olefin polymerization. It is a highly active catalyst that can polymerize a wide range of olefins, including ethylene, propylene, and styrene. 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has also been used as a catalyst in hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond to an unsaturated organic compound. Additionally, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has been employed in various cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Stille coupling.

properties

IUPAC Name |

2-(2-methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13.2ClH.Zr/c2*1-8(2)7-9-5-3-4-6-9;;;/h2*3,5,8H,4,7H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZADISZSFJHEN-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=[C-]CC=C1.CC(C)CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)